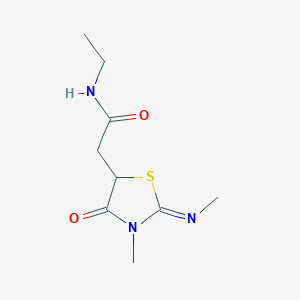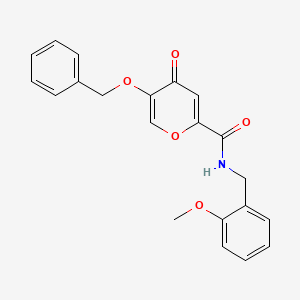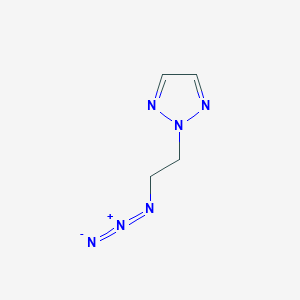
2-(2-azidoethyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethyl)-2H-1,2,3-triazole is an organic compound that belongs to the class of azides and triazoles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a 1,2,3-triazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole derivatives. The reaction conditions usually involve the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of 2-(2-azidoethyl)-2H-1,2,3-triazole may involve large-scale click chemistry processes. The scalability of the CuAAC reaction makes it suitable for industrial applications, where the reaction can be carried out in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized triazoles.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry for cycloaddition reactions.
Reducing Agents: Such as sodium ascorbate for the reduction of azido groups.
Bases: Potassium carbonate is commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various 1,2,3-triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Azidoethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-azidoethyl)-2H-1,2,3-triazole involves its ability to participate in click chemistry reactions, forming stable triazole rings. The azido group acts as a reactive site, enabling the compound to undergo various chemical transformations. In biological systems, the compound can be used to label proteins and other biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Azidoethyl)-pyrazole
- 1-(2-Azidoethyl)-imidazole
- 1-(2-Azidoethyl)-1,2,4-triazole
- 1-(2-Azidoethyl)-tetrazole
Uniqueness
2-(2-Azidoethyl)-2H-1,2,3-triazole is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and stability. Compared to other azidoethyl derivatives, this compound offers a versatile platform for the synthesis of a wide range of functionalized triazoles, making it highly valuable in both research and industrial applications .
Properties
Molecular Formula |
C4H6N6 |
|---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
2-(2-azidoethyl)triazole |
InChI |
InChI=1S/C4H6N6/c5-9-6-3-4-10-7-1-2-8-10/h1-2H,3-4H2 |
InChI Key |
GSQMPRWOYGWMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


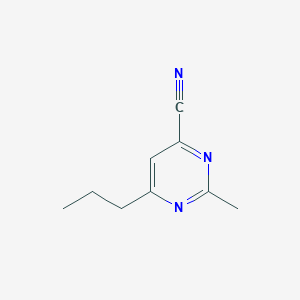
![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14871843.png)


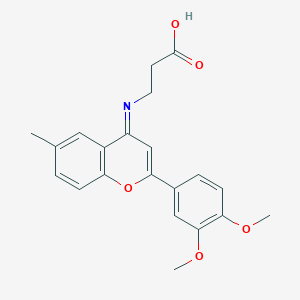
![6-tert-butyl-8-{[(E)-{4-[(2,4-dimethylbenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14871868.png)



